Binding Affinity (Kd) Comparison: BIO‑7662 vs. BIO‑1211 and TCS 2314
BIO-7662 binds to α4β1 integrin with a dissociation constant (Kd) of <10 pM, measured on Jurkat cells in the presence of either 1 mM Mn2+ (activated state) or 1 mM Mg2+/Ca2+ (non‑activated state) [1]. In contrast, the related antagonist BIO-1211 exhibits a Kd of 70 pM for the activated form of α4β1, representing at least a 7‑fold lower affinity [2]. The comparator TCS 2314, another α4β1 antagonist, has a reported IC50 of 4.4 nM (approximately 440‑fold higher than the upper limit of BIO-7662's Kd), underscoring the extreme potency of BIO-7662 in direct binding assays .
| Evidence Dimension | Binding affinity (Kd/IC50) for α4β1 integrin |
|---|---|
| Target Compound Data | Kd < 10 pM |
| Comparator Or Baseline | BIO-1211: Kd = 70 pM (activated α4β1); TCS 2314: IC50 = 4.4 nM |
| Quantified Difference | ≥7‑fold higher affinity than BIO‑1211; ≥440‑fold higher than TCS 2314 (based on IC50) |
| Conditions | Radioligand binding assay using [35S]BIO-7662 or [125I]VCAM-Ig on Jurkat cells; divalent cation conditions as specified |
Why This Matters
The picomolar affinity of BIO-7662 enables detection of subtle changes in integrin‑ligand interactions and reduces the required compound concentration in cellular assays, minimizing off‑target effects.
- [1] Chen LL, Whitty A, Lobb RR, Adams SP, Pepinsky RB. Evidence That Ligand and Metal Ion Binding to Integrin α4β1 Are Regulated through a Coupled Equilibrium. J Biol Chem. 2001;276(39):36520-36529. DOI:10.1074/jbc.M106216200. View Source
- [2] Lin K, Ateeq HS, Hsiung SH, Chong LT, Zimmerman CN, Castro A, Lee WC, Hammond CE, Kalkunte S, Chen LL, Pepinsky RB, Leone DR, Sprague AG, Abraham WM, Gill A, Lobb RR, Adams SP. Selective, tight-binding inhibitors of integrin alpha4beta1 that inhibit allergic airway responses. J Med Chem. 1999;42(5):920-34. DOI:10.1021/jm980673g. View Source
